molecular formula C23H26N2O3 B2744027 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one CAS No. 877647-90-0

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2744027
CAS No.: 877647-90-0
M. Wt: 378.472
InChI Key: HHSAXWSTWZZCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the coumarin class of heterocyclic molecules, characterized by a 2H-chromen-2-one core. Its structure includes a 4-(4-methoxyphenyl)piperazinylmethyl substituent at position 4 of the coumarin ring and methyl groups at positions 5 and 7 (Fig. 1). The arylpiperazine moiety is a common pharmacophore in neuroactive compounds, often associated with serotonin receptor modulation. The methoxy group on the phenyl ring enhances lipophilicity and may influence binding affinity to biological targets .

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16-12-17(2)23-18(14-22(26)28-21(23)13-16)15-24-8-10-25(11-9-24)19-4-6-20(27-3)7-5-19/h4-7,12-14H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSAXWSTWZZCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The chromenone scaffold is known for its ability to interact with multiple biological targets, making it a promising candidate for cancer therapy.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.
  • Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the piperazine moiety could enhance efficacy and selectivity against tumor cells .

Antidepressant and Anxiolytic Properties

The piperazine derivative is also being investigated for its neuropharmacological effects. Its structural similarity to known antidepressants suggests potential activity in treating mood disorders.

  • Research Findings : Experimental models have shown that compounds with similar structures can exhibit serotonin receptor modulation, which is crucial for antidepressant activity. This compound may enhance serotonin levels or receptor sensitivity, providing a basis for its use in treating depression and anxiety .

Structure-Activity Relationship Studies

The unique structure of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one allows for extensive structure-activity relationship (SAR) studies.

  • Optimization : Researchers are focusing on optimizing the piperazine ring and chromenone core to improve pharmacokinetic properties such as solubility and bioavailability. Modifications can lead to derivatives with enhanced therapeutic profiles .

Summary of Applications

Application AreaKey Findings
Antitumor ActivityInduces apoptosis in cancer cells; effective against multiple cancer cell lines .
NeuropharmacologyPotential antidepressant effects through serotonin receptor modulation .
Drug DesignOngoing SAR studies aim to optimize properties for better efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substitution Pattern on the Coumarin Core
  • 6-Chloro derivative (CAS 850746-00-8): Replaces the 5,7-dimethyl groups with a chlorine atom at position 6 and retains the 4-(4-methoxyphenyl)piperazinylmethyl group. The chlorine atom increases molecular weight (412.914 g/mol vs.
  • 6,7-Dimethyl derivative (CAS 782460-50-8): Shifts methyl groups to positions 6 and 7 instead of 5 and 6. This minor positional change could influence steric interactions in biological systems .

Table 1: Structural analogs of the target compound

Compound Substituents (Coumarin Positions) Molecular Weight (g/mol) Key Structural Difference
Target compound 4-(Piperazinylmethyl), 5,7-Me₂ ~395 Reference structure
6-Chloro analog 4-(Piperazinylmethyl), 6-Cl 412.914 Chlorine at position 6
6,7-Dimethyl analog 4-(Piperazinylmethyl), 6,7-Me₂ ~395 Methyl groups at 6 and 7
Linker Variations Between Coumarin and Piperazine

The target compound uses a methylene (-CH₂-) linker to connect the coumarin core to the piperazine. In contrast, derivatives from and employ oxygen-containing linkers (e.g., ethoxy, pentyloxy):

  • 5-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyloxy)-4,7-dimethyl-2H-chromen-2-one (EC₅₀ = 980 nM) : A five-carbon ether linker enhances flexibility but reduces metabolic stability compared to the rigid methylene group .
  • 5-(2-(4-(3-Fluorophenyl)piperazin-1-yl)ethoxy)-4,7-dimethyl-2H-chromen-2-one (EC₅₀ = 527 nM) : A shorter two-carbon ether linker improves 5-HT₁A receptor partial agonism, suggesting linker length critically impacts activity .
Arylpiperazine Substituents

The 4-methoxyphenyl group on the piperazine in the target compound contrasts with halogenated or alkylated analogs:

  • 2-Bromophenyl derivative (Compound 3f, EC₅₀ = 689 nM) : Bromine’s electron-withdrawing effect may enhance binding to hydrophobic receptor pockets .

Table 3: Arylpiperazine substituent effects

Aryl Group on Piperazine Electronic Effect Example Compound (EC₅₀, nM) Inference
4-Methoxyphenyl (Target) Electron-donating (+M effect) N/A Balances lipophilicity and solubility
2-Bromophenyl Electron-withdrawing (-I effect) 689 Enhanced hydrophobic interactions
3-Fluorophenyl Moderate -I effect 527 Optimal for 5-HT₁A partial agonism

Biological Activity

The compound 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its interactions with various receptors and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce the chromenone core and the piperazine moiety. The general synthetic route can be summarized as follows:

  • Starting Materials : The synthesis begins with commercially available piperazine derivatives and chromenone precursors.
  • Reactions : Key reactions include nucleophilic substitutions and coupling reactions to form the desired piperazine-chromenone structure.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly:

  • Dopamine Receptors : Studies have shown that derivatives containing piperazine groups exhibit significant affinity for D2 dopamine receptors, which are crucial in the treatment of neurological disorders like schizophrenia .
  • Serotonin Receptors : This compound also interacts with serotonin receptors (5-HT1A and 5-HT2A), demonstrating both agonistic and antagonistic properties depending on the specific substitution patterns on the piperazine ring .

Pharmacological Effects

Research indicates that this compound possesses a variety of pharmacological effects, including:

  • Antidepressant Activity : Due to its action on serotonin receptors, it may exhibit antidepressant properties comparable to established SSRIs .
  • Antipsychotic Effects : Its affinity for dopamine receptors suggests potential use in managing psychotic disorders .
  • Antimicrobial Activity : Some studies have reported antimicrobial effects against Gram-positive bacteria, indicating a broader therapeutic potential beyond central nervous system disorders .

Affinity Studies

A series of experiments evaluated the binding affinity of this compound and its derivatives for various receptors. The results are summarized in Table 1.

CompoundReceptor TypeKi (nM)Activity Type
15-HT1A0.78Agonist
25-HT2A15.0Antagonist
3D210.5Antagonist

Table 1: Binding affinities of selected derivatives for neurotransmitter receptors

Efficacy in Animal Models

In vivo studies using rodent models have demonstrated that administration of this compound leads to significant behavioral changes consistent with antidepressant and antipsychotic effects. For instance, a study showed that doses equivalent to those effective in humans resulted in reduced anxiety-like behaviors in elevated plus maze tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.